molecular formula C20H28N4O3 B5577757 4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5577757
M. Wt: 372.5 g/mol
InChI Key: RTNFHDANGMEPOE-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are structurally related to 1,2,4-triazoles, benzimidazoles, and benzazepines, which have been extensively studied for their diverse chemical reactions and properties. These compounds are known for their potential applications in various fields due to their unique structural features and biological activities.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step reactions, including condensation, reductive amination, and heterocyclization processes. For example, triazoles and benzimidazoles can be synthesized through the reaction of amino derivatives with corresponding aldehydes or ketones in the presence or absence of catalysts. The synthesis process is crucial for achieving the desired structural features and purity of the compounds (Shaabani et al., 2009).

Scientific Research Applications

Antioxidant Activity and Physicochemical Properties

One study focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. These compounds showed potential in reducing power, free radical scavenging, and metal chelating activities, compared to standard antioxidants like EDTA and α-tocopherol. Their lipophilicity and physicochemical properties were also investigated, providing insights into their potential therapeutic applications (Yüksek et al., 2015).

Heterocyclic Hybrids and Nonlinear Optical Properties

Another study synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and evaluated their molecular structure, charge distributions, and nonlinear optical (NLO) properties. These compounds showed promising applications in NLO technologies, which are crucial for photonic and electronic devices (Almansour et al., 2016).

Synthesis and Brine Shrimp Cytotoxicity Assay

Research on 1,4,5-trisubstituted 1,2,3-triazoles revealed their synthesis through a one-pot three-component strategy. These compounds were characterized for their structure and analyzed for brine shrimp cytotoxicity, indicating their potential in drug development and toxicity screening (Ahmed et al., 2016).

properties

IUPAC Name

4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-3-10-18-21-24(16-19(25)22-11-7-13-27-14-12-22)20(26)23(18)15-17-8-5-4-6-9-17/h4-6,8-9H,2-3,7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFHDANGMEPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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